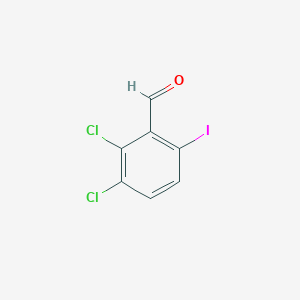
2,3-Dichloro-6-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,6-dichlorotoluene followed by iodination. The chlorination reaction is typically carried out using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions (50-250°C) . The iodination step can be performed using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
化学反応の分析
Types of Reactions
2,3-Dichloro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-6-iodobenzoic acid.
Reduction: Formation of 2,3-dichloro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2,3-Dichloro-6-iodobenzaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing chlorine and iodine atoms influence the reactivity of the benzaldehyde group. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the chlorine substituents.
2,6-Dichlorobenzaldehyde: Similar structure but lacks the iodine substituent.
3,6-Dichloro-2-iodobenzaldehyde: Similar structure with different positions of chlorine and iodine atoms.
Uniqueness
2,3-Dichloro-6-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring
特性
分子式 |
C7H3Cl2IO |
|---|---|
分子量 |
300.90 g/mol |
IUPAC名 |
2,3-dichloro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
InChIキー |
AVDRSOGRPBJZEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)Cl)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


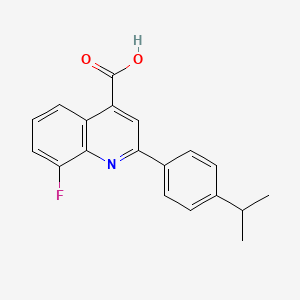
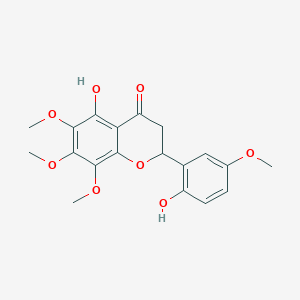
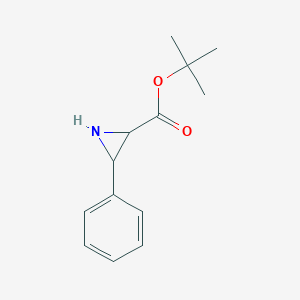
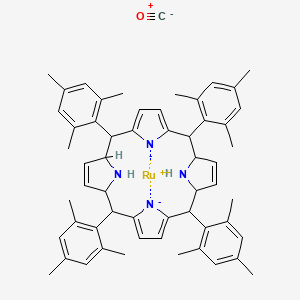



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)


![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
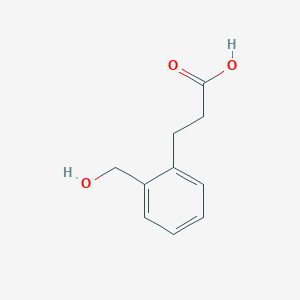
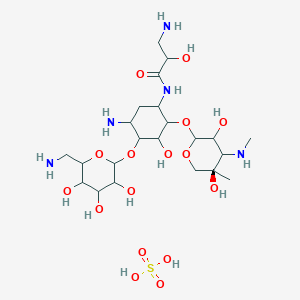
![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
